- Threefold and chemoselective couplings of triarylbismuths with benzylic chlorides and iodides using palladium catalysis, RSC Advances, 2014, 4(25), 13134-13144
Cas no 7168-54-9 (4,4'-Diethoxybiphenyl)
4,4'-Diethoxybiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,4,4'-diethoxy-
- 4,4'-Diethoxybiphenyl
- 1-ethoxy-4-(4-ethoxyphenyl)benzene
- 4,4'-Biphenetol
- 4,4'-Diethoxy-1,1'-biphenyl
- 4,4-diethoxybiphenyl
- 4,4'-Biphenetole
- PubChem9096
- WTLUUYXFCHWUJK-UHFFFAOYSA-N
- 4,4'-Diethoxy-1,1'-biphenyl #
- 1,1'-Biphenyl, 4,4'-diethoxy-
- VZ35240
- ZB012692
- D1127
- A837286
- SCHEMBL5833291
- 4,4-biphenol diethyl ether
- 4,4'-Diethoxy-biphenyl
- AKOS004907235
- 7168-54-9
- FT-0636378
- DTXSID30347112
- MFCD00026801
- 3-(3-AMINOOXY)-PROPANYLNITRILEHYDROCHLORIDE
- D89790
-
- MDL: MFCD00026801
- Inchi: 1S/C16H18O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12H,3-4H2,1-2H3
- InChI Key: WTLUUYXFCHWUJK-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)C1C=CC(=CC=1)OCC
Computed Properties
- Exact Mass: 242.13100
- Monoisotopic Mass: 242.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
Experimental Properties
- Color/Form: Not available
- Density: 1.027
- Melting Point: 175.0 to 178.0 deg-C
- Boiling Point: 366.7°C at 760 mmHg
- Flash Point: 143.1°C
- Refractive Index: 1.535
- PSA: 18.46000
- LogP: 4.15100
- Solubility: Not available
4,4'-Diethoxybiphenyl Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4,4'-Diethoxybiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D871336-1g |
4,4'-Diethoxybiphenyl |
7168-54-9 | 99% | 1g |
316.80 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1127-5g |
4,4'-Diethoxybiphenyl |
7168-54-9 | 99.0%(GC) | 5g |
¥1025.0 | 2022-06-10 | |
| TRC | D493038-50mg |
4,4'-Diethoxybiphenyl |
7168-54-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D493038-100mg |
4,4'-Diethoxybiphenyl |
7168-54-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D493038-500mg |
4,4'-Diethoxybiphenyl |
7168-54-9 | 500mg |
$ 115.00 | 2022-06-05 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1127-5G |
4,4'-Diethoxybiphenyl |
7168-54-9 | >99.0%(GC) | 5g |
¥925.00 | 2024-04-16 | |
| abcr | AB141531-5 g |
4,4'-Diethoxybiphenyl, 99%; . |
7168-54-9 | 99% | 5g |
€149.40 | 2023-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381877-5g |
4,4'-Diethoxy-1,1'-biphenyl |
7168-54-9 | 98% | 5g |
¥1056.00 | 2024-05-02 | |
| Cooke Chemical | T8507930-5g |
4,4'-Diethoxybiphenyl |
7168-54-9 | >99.0%(GC) | 5g |
RMB 820.00 | 2025-02-20 | |
| abcr | AB141531-5g |
4,4'-Diethoxybiphenyl, 99%; . |
7168-54-9 | 99% | 5g |
€131.40 | 2025-04-16 |
4,4'-Diethoxybiphenyl Production Method
Production Method 1
1.2 Reagents: Water
4,4'-Diethoxybiphenyl Raw materials
4,4'-Diethoxybiphenyl Preparation Products
4,4'-Diethoxybiphenyl Suppliers
4,4'-Diethoxybiphenyl Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4,4'-Diethoxybiphenyl
Recent Advances in the Study of 4,4'-Diethoxybiphenyl (CAS: 7168-54-9) in Chemical Biology and Pharmaceutical Research
4,4'-Diethoxybiphenyl (CAS: 7168-54-9) is a biphenyl derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its ethoxy-substituted biphenyl structure, has been explored for its potential in drug development, material science, and as a building block for more complex molecules. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, making it a compound of interest for researchers in the field.
One of the key areas of research involving 4,4'-Diethoxybiphenyl is its role in the synthesis of novel pharmaceutical agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as an intermediate in the development of kinase inhibitors, which are crucial for targeting cancer pathways. The study highlighted the compound's ability to undergo selective functionalization, enabling the creation of derivatives with enhanced biological activity. This finding underscores the potential of 4,4'-Diethoxybiphenyl as a scaffold for drug discovery.
In addition to its pharmaceutical applications, 4,4'-Diethoxybiphenyl has also been investigated for its material properties. Research published in Advanced Materials (2022) explored its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The study found that the compound's rigid biphenyl core and ethoxy substituents contribute to its excellent charge transport properties, making it a promising candidate for next-generation electronic devices. This dual utility in both pharmaceuticals and materials science highlights the compound's broad applicability.
Another significant advancement in the study of 4,4'-Diethoxybiphenyl is its potential as an anti-inflammatory agent. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported that derivatives of this compound exhibited potent inhibitory effects on pro-inflammatory cytokines. The researchers utilized molecular docking studies to elucidate the binding interactions between the derivatives and their biological targets, providing a mechanistic understanding of their anti-inflammatory activity. These findings open new avenues for the development of anti-inflammatory drugs based on 4,4'-Diethoxybiphenyl.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 4,4'-Diethoxybiphenyl derivatives. A review article in Chemical Reviews (2023) discussed the need for more efficient synthetic routes and greener methodologies to produce this compound and its derivatives. The article also emphasized the importance of structure-activity relationship (SAR) studies to further refine the biological properties of these molecules. Addressing these challenges will be critical for translating laboratory findings into clinical applications.
In conclusion, 4,4'-Diethoxybiphenyl (CAS: 7168-54-9) represents a versatile and promising compound in the fields of chemical biology and pharmaceutical research. Its applications in drug discovery, material science, and anti-inflammatory therapy demonstrate its broad potential. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its properties for various applications. As such, this compound continues to be a focal point for innovation and discovery in the chemical and biomedical sciences.
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